![molecular formula C17H17NO4S3 B2936740 methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034368-03-9](/img/structure/B2936740.png)
methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The sulfur atom in the thiophene ring contributes to the semiconductor properties due to its ability to donate electrons, making these compounds excellent for use in electronic devices .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect materials from corrosion by forming a barrier between the material and corrosive substances. This application is crucial in extending the life of metals and alloys in various industrial environments .
Pharmacological Properties
Thiophene-based molecules exhibit a wide range of pharmacological properties . They have been identified as having anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable in the development of new medications and treatments for various diseases .
Anesthetic Agents
Specific thiophene derivatives, such as articaine, are used as anesthetic agents . Articaine is a voltage-gated sodium channel blocker and is utilized as a dental anesthetic in Europe. Its structure includes a thiophene ring, which is essential for its biological activity .
Anti-Inflammatory Drugs
The compound suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug (NSAID). Thiophene derivatives are often explored for their anti-inflammatory properties, which can be harnessed to treat conditions like arthritis .
Material Science
Thiophene derivatives are also significant in material science , particularly in the creation of advanced materials with unique properties. They can be used to develop new polymers and coatings with specific characteristics tailored for various applications .
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives have been known to interact with various targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
Action Environment
The solubility of thiophene, a related compound, in most organic solvents like alcohol and ether but insolubility in water might suggest that the solubility and stability of this compound could be influenced by the solvent environment.
Future Directions
properties
IUPAC Name |
methyl 3-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S3/c1-11(9-12-10-24-14-6-4-3-5-13(12)14)18-25(20,21)15-7-8-23-16(15)17(19)22-2/h3-8,10-11,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXASJYMAZZLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate |
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